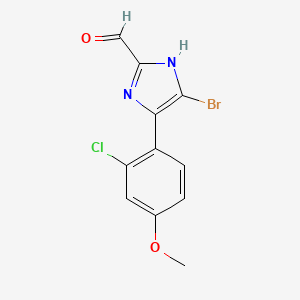
2,3-Dibromopropyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl phosphorodichloridate is a chemical compound known for its applications in various industrial and scientific fields. It is an organophosphorus compound that contains bromine and chlorine atoms, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol. This reaction is carried out in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while reactions with alcohols can produce phosphorates.
Applications De Recherche Scientifique
2,3-Dibromopropyl phosphorodichloridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl phosphorodichloridate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
2,3-Dibromopropyl isocyanurate: Another brominated compound with similar applications in flame retardancy.
Uniqueness
2,3-Dibromopropyl phosphorodichloridate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
64348-59-0 |
|---|---|
Formule moléculaire |
C3H5Br2Cl2O2P |
Poids moléculaire |
334.76 g/mol |
Nom IUPAC |
1,2-dibromo-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H5Br2Cl2O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |
Clé InChI |
WYLNHABWYBARRH-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)




![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)
![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)
